4-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is a bicyclic compound characterized by its unique structural features. This compound is part of the bicyclo[2.1.1]hexane family, which is known for its rigid and strained ring system. The presence of a hydroxymethyl group and a carboxylic acid group adds to its chemical versatility, making it a valuable scaffold in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid typically involves a [2+2] cycloaddition reaction. This reaction can be initiated using photochemistry, where a suitable photoinitiator and light source are employed to drive the reaction. The starting materials often include 1,5-dienes, which undergo cycloaddition to form the bicyclic structure .
Industrial Production Methods: Industrial production of this compound may involve scaling up the photochemical cycloaddition process. This requires specialized equipment such as mercury lamps and appropriate glassware to ensure efficient light penetration and reaction control. The reaction conditions are optimized to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.
Reduction: Formation of an alcohol from the carboxylic acid group.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules due to its rigid structure.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the properties of other bioactive compounds.
Medicine: Explored for its antifungal activity when incorporated into the structure of fungicides.
Industry: Utilized in the development of new materials with unique physicochemical properties
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into binding pockets of enzymes or receptors, potentially inhibiting their activity. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions, stabilizing the compound within the target site .
Comparison with Similar Compounds
- 4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid
- 1,2-Disubstituted bicyclo[2.1.1]hexanes
Comparison: 4-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is unique due to the presence of both a hydroxymethyl group and a carboxylic acid group, which provide additional functionalization options compared to similar compounds. The azabicyclic structure also imparts distinct biological activity, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c9-4-6-1-7(2-6,5(10)11)8-3-6/h8-9H,1-4H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBAUHDTJMHXLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(NC2)C(=O)O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1522098-73-2 |
Source
|
Record name | 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.